molecular formula C20H19ClN2O2S2 B3020933 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 898407-49-3

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B3020933
CAS No.: 898407-49-3
M. Wt: 418.95
InChI Key: KFWOEVFMLBBMCD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of indoline, thiophene, and benzenesulfonamide moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, indoline can be synthesized through cyclization reactions.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

    Reduction: Reduction reactions could be used to modify the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the chloro or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of bases or acids to facilitate the reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with sulfonamide groups are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Sulfonamide compounds are known to inhibit certain enzymes, making them useful in biochemical research.

    Antimicrobial Activity: Potential use as antimicrobial agents due to the presence of the sulfonamide group.

Medicine

    Drug Development: Investigation as potential therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

    Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamide compounds inhibit enzymes by mimicking the natural substrate or by binding to the active site. This can disrupt normal cellular processes and lead to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-(indolin-1-yl)ethyl)benzenesulfonamide
  • 4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Uniqueness

The presence of both indoline and thiophene groups in 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide makes it unique compared to other sulfonamide compounds. This combination may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

4-chloro-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWOEVFMLBBMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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